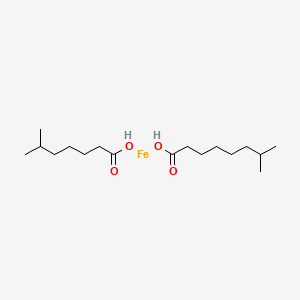
4-(tert-Butyl)-alpha-methylcyclohexanepropionaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(tert-Butyl)-alpha-methylcyclohexanepropionaldehyde is an organic compound known for its unique structure and reactivity It features a cyclohexane ring substituted with a tert-butyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-alpha-methylcyclohexanepropionaldehyde typically involves the alkylation of cyclohexane derivatives. One common method includes the reaction of cyclohexanone with tert-butyl chloride in the presence of a strong base, followed by oxidation to introduce the aldehyde group .
Industrial Production Methods
Industrial production often employs catalytic processes to enhance yield and efficiency. The use of catalysts such as sulfuric acid or quaternary amines can facilitate the etherification and subsequent oxidation steps .
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butyl)-alpha-methylcyclohexanepropionaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl group can participate in electrophilic substitution reactions, often facilitated by strong acids or bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Strong acids (e.g., sulfuric acid), strong bases (e.g., sodium hydroxide).
Major Products
Oxidation: 4-(tert-Butyl)-alpha-methylcyclohexanecarboxylic acid.
Reduction: 4-(tert-Butyl)-alpha-methylcyclohexanepropanol.
Substitution: Various substituted cyclohexane derivatives depending on the substituent introduced.
Scientific Research Applications
4-(tert-Butyl)-alpha-methylcyclohexanepropionaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(tert-Butyl)-alpha-methylcyclohexanepropionaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The tert-butyl group can influence the compound’s reactivity and stability, making it a valuable intermediate in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: Similar in structure but lacks the aldehyde group.
4-tert-Butylcatechol: Contains a catechol group instead of an aldehyde.
1-Boc-4-AP: Used as an intermediate in the synthesis of fentanyl derivatives.
Uniqueness
4-(tert-Butyl)-alpha-methylcyclohexanepropionaldehyde is unique due to its combination of a cyclohexane ring, tert-butyl group, and aldehyde functional group. This combination imparts distinct reactivity and makes it a versatile compound in organic synthesis and industrial applications .
Properties
CAS No. |
51367-70-5 |
|---|---|
Molecular Formula |
C14H26O |
Molecular Weight |
210.36 g/mol |
IUPAC Name |
3-(4-tert-butylcyclohexyl)-2-methylpropanal |
InChI |
InChI=1S/C14H26O/c1-11(10-15)9-12-5-7-13(8-6-12)14(2,3)4/h10-13H,5-9H2,1-4H3 |
InChI Key |
NIBKYVCIGOGNON-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1CCC(CC1)C(C)(C)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Magnesium bis[2-(2,4-dichlorophenoxy)propionate]](/img/structure/B12669481.png)
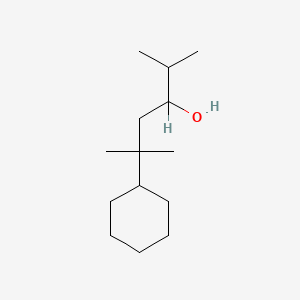

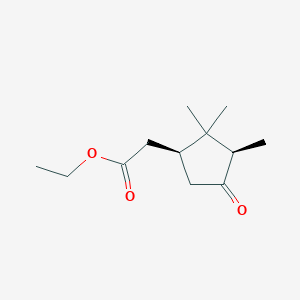

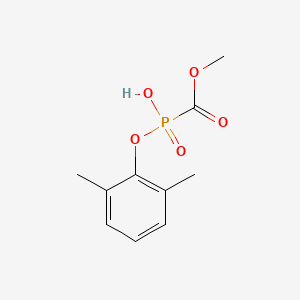
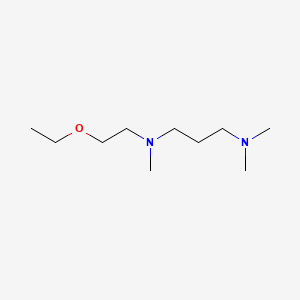

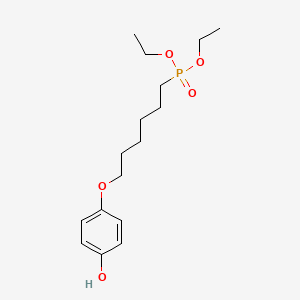
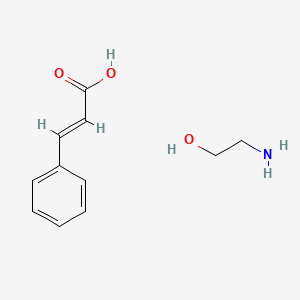
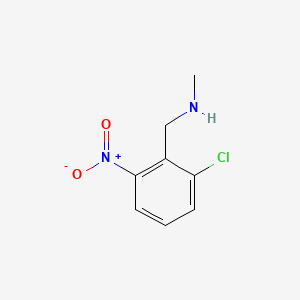
![2-Methoxy-1,3,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B12669556.png)
